Positional Isomer Differentiation: 4'-Carboethoxy vs 2'-Carboethoxy Substitution
The 2'-carboethoxy positional isomer (CAS 898775-62-7, 2'-carboethoxy-3-(4-methoxyphenyl)propiophenone) demonstrates measurable carboxylesterase 1 (CE1) inhibitory activity with an IC50 of 12.3 μM when assayed in human liver microsomes using 2-(2-benzoyl-3-methoxyphenyl)benzothiazole as substrate with 10-minute preincubation [1]. In contrast, the target compound (4'-carboethoxy positional isomer, CAS 898775-66-1) lacks reported CE1 inhibitory data, indicating that the carboethoxy substitution position (para vs ortho relative to the ketone bridge) critically determines enzyme recognition—a fundamental SAR observation that precludes positional isomer substitution without experimental validation.
| Evidence Dimension | Carboxylesterase 1 (CE1) inhibition |
|---|---|
| Target Compound Data | No reported CE1 inhibitory activity data available |
| Comparator Or Baseline | 2'-carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS 898775-62-7): IC50 = 12.3 μM |
| Quantified Difference | Qualitative difference: presence vs absence of documented CE1 inhibition |
| Conditions | Human liver microsomes; 2-(2-benzoyl-3-methoxyphenyl)benzothiazole substrate; 10 min preincubation |
Why This Matters
This demonstrates that positional isomerism produces functionally non-interchangeable compounds, requiring explicit procurement of the correct CAS number to ensure experimental validity.
- [1] BindingDB. Affinity Data: BDBM50154558 CHEMBL3775320. IC50: 1.23E+4 nM for CE1 inhibition in human liver microsomes. Compound: 2'-carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS 898775-62-7). View Source
